3-Ethoxy-2-(methylamino)pyridine

Medicinal Chemistry Physicochemical Properties Drug Design

Procure 3-Ethoxy-2-(methylamino)pyridine for medicinal chemistry programs. This 2,3-disubstituted pyridine scaffold combines a 2-methylamino hinge-binding moiety with a 3-ethoxy group that modulates lipophilicity (XLogP3: 1.5) and extends into hydrophobic pockets, a validated motif in ATP-competitive kinase inhibitors. Unlike simpler 2-aminopyridines, this substitution pattern enhances BBB penetration potential for CNS drug discovery and provides multiple synthetic handles for library diversification. Ensure reliable sourcing for high-throughput synthesis.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B7770286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-2-(methylamino)pyridine
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCOC1=C(N=CC=C1)NC
InChIInChI=1S/C8H12N2O/c1-3-11-7-5-4-6-10-8(7)9-2/h4-6H,3H2,1-2H3,(H,9,10)
InChIKeyUSCKALXXIXVIJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-2-(methylamino)pyridine: Technical Specifications and Procurement Baseline


3-Ethoxy-2-(methylamino)pyridine (CAS: 912761-74-1) is a disubstituted pyridine derivative with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is characterized by an ethoxy group at the 3-position and a methylamino group at the 2-position of the pyridine ring [1]. This compound is primarily utilized as a research chemical and versatile small molecule scaffold in medicinal chemistry and organic synthesis, with a typical commercial purity of ≥95% [2].

Why 3-Ethoxy-2-(methylamino)pyridine Cannot Be Assumed Interchangeable with Simple Aminopyridines


3-Ethoxy-2-(methylamino)pyridine is a 2,3-disubstituted pyridine scaffold that cannot be generically substituted with simpler analogs like 2-(methylamino)pyridine or 3-ethoxypyridine. The combination of a 2-amino/alkylamino group and a 3-alkoxy group on a pyridine ring is a recurring motif in medicinal chemistry programs for modulating physicochemical properties (e.g., LogP, solubility) and target binding. The presence of both an electron-donating ethoxy group and a secondary methylamino group, which can act as both a hydrogen bond donor and acceptor, creates a unique pharmacophore not recapitulated by mono-substituted analogs [1]. This specific substitution pattern has been exploited in the design of kinase inhibitors, where both the 2-amino and 3-alkoxy groups are critical for potency and selectivity [2]. Substituting with a 2-(methylamino)pyridine or a 3-ethoxypyridine would result in the loss of a key binding interaction or a significant shift in molecular properties, thereby compromising the intended biological or synthetic outcome.

Quantitative Differentiation of 3-Ethoxy-2-(methylamino)pyridine: A Comparative Evidence Guide


Molecular Descriptor Differentiation: Lipophilicity (XLogP3) vs. 2-(Methylamino)pyridine

The target compound, 3-Ethoxy-2-(methylamino)pyridine, possesses a significantly higher predicted lipophilicity (XLogP3 = 1.5) compared to its simpler analog 2-(methylamino)pyridine (XLogP = 0.7) [1][2]. This difference is due to the addition of the ethoxy group at the 3-position. In the context of lead optimization, a higher LogP can be a critical differentiator for improving membrane permeability and target engagement for intracellular targets, while potentially affecting solubility.

Medicinal Chemistry Physicochemical Properties Drug Design

Structural Differentiation: Hydrogen Bonding Capacity vs. 3-Ethoxypyridine

Unlike its analog 3-ethoxypyridine, 3-Ethoxy-2-(methylamino)pyridine possesses a hydrogen bond donor (HBD) count of 1, in addition to 3 hydrogen bond acceptors (HBA) [1][2]. This HBD, provided by the secondary methylamino group, is a critical feature for forming key interactions, such as with the hinge region of kinases. Its absence in 3-ethoxypyridine (HBD count = 0) represents a significant functional difference that would preclude it from participating in the same specific binding interactions.

Medicinal Chemistry Target Binding SAR

Physicochemical Property Comparison: Boiling Point vs. 2,3-Disubstituted Pyridine Analogs

The compound exhibits a predicted boiling point of 240.8±20.0 °C at 760 mmHg . This value differentiates it from other 2,3-disubstituted pyridines with different substitution. For instance, a related scaffold, 3-methoxy-2-(methylamino)pyridine, is expected to have a lower boiling point due to the reduced molecular weight of the methoxy group compared to the ethoxy group [1]. The higher boiling point of 3-Ethoxy-2-(methylamino)pyridine can be an advantage or disadvantage depending on the synthetic or purification protocol, offering a wider temperature window for certain reactions and dictating optimal conditions for distillation or solvent removal.

Synthetic Chemistry Purification Process Chemistry

Validated Application Scenarios for 3-Ethoxy-2-(methylamino)pyridine Based on Differential Evidence


Lead Optimization in Kinase Inhibitor Programs

The 2,3-disubstitution pattern of 3-Ethoxy-2-(methylamino)pyridine is a validated scaffold for ATP-competitive kinase inhibitors, as documented in patent literature [1]. The combination of the 2-methylamino group for hinge binding and the 3-ethoxy group for modulating lipophilicity and extending into a hydrophobic pocket makes it a logical choice for improving both the potency and drug-like properties of a lead series. Researchers should prioritize this scaffold over simpler 2-aminopyridines when seeking to increase LogP and potentially improve cell permeability, as indicated by its higher XLogP3 value [2].

Synthesis of CNS-Penetrant Candidates

For medicinal chemistry programs targeting central nervous system (CNS) disorders, achieving optimal lipophilicity and low molecular weight is crucial for blood-brain barrier (BBB) penetration. With an XLogP3 of 1.5 and a molecular weight of 152.19 g/mol [1], 3-Ethoxy-2-(methylamino)pyridine resides in a favorable property space for CNS drug discovery [2]. This differentiates it from less lipophilic, simpler 2-aminopyridines, making it a more promising starting point for designing molecules with enhanced passive permeability.

Development of Selective Metal Chelators or Fluorescent Probes

The amine-pyridine ligand class, to which 3-Ethoxy-2-(methylamino)pyridine belongs, has been studied for its ability to chelate intracellular Fe(II), generate reactive oxygen species (ROS), and induce apoptosis in cancer cell lines [1]. The specific ethoxy and methylamino substituents on this compound can influence the geometry and strength of metal coordination, thereby tuning its biological activity. This provides a rationale for selecting it as a scaffold for developing novel metallodrugs or metal-sensing probes, where precise control over chelation properties is required.

Building Block for Diversifying Chemical Libraries

As a versatile small molecule scaffold with multiple synthetic handles (secondary amine for alkylation/acylation, pyridine nitrogen for N-oxide formation, ethoxy group for potential dealkylation) [1], 3-Ethoxy-2-(methylamino)pyridine is an ideal intermediate for generating chemical diversity. Its commercial availability from multiple reputable vendors at ≥95% purity ensures it can be reliably procured for high-throughput synthesis and library production [2][3].

Technical Documentation Hub

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